molecular formula C13H11N3OS B15275275 4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine

4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine

Cat. No.: B15275275
M. Wt: 257.31 g/mol
InChI Key: PGSSIZBUBSSSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a benzyloxy group at the 4-position and an amine group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for thieno[2,3-d]pyrimidine derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis platforms to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thieno[2,3-d]pyrimidine core can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 4-position.

Scientific Research Applications

4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: The compound exhibits potential anticancer, antiviral, and antibacterial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways. The exact mechanism depends on the specific biological target and the context of its application .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine: Similar in structure but with different substitution patterns.

    Thieno[3,4-b]pyridine: Another heterocyclic compound with a similar core structure but different biological activities.

Uniqueness

4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thienopyrimidine derivatives .

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

4-phenylmethoxythieno[2,3-d]pyrimidin-6-amine

InChI

InChI=1S/C13H11N3OS/c14-11-6-10-12(15-8-16-13(10)18-11)17-7-9-4-2-1-3-5-9/h1-6,8H,7,14H2

InChI Key

PGSSIZBUBSSSAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=C(SC3=NC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.